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Compound Name: VUF 10148

Cat. No.: B1663098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
VUF 10148 is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), a G

protein-coupled receptor implicated in a variety of inflammatory and immunological processes.

Activation of PAR2 by endogenous proteases, such as trypsin and mast cell tryptase, triggers

signaling cascades that contribute to neurogenic inflammation, pain, and the recruitment and

activation of immune cells. By blocking these signaling pathways, VUF 10148 serves as a

valuable tool for investigating the role of PAR2 in various immune responses and as a potential

therapeutic agent for inflammatory diseases.

These application notes provide an overview of the use of VUF 10148 in immunology research,

including its mechanism of action, and detailed protocols for key in vitro and in vivo

experiments.

Mechanism of Action
PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus, which exposes a

tethered ligand that binds to and activates the receptor. This activation initiates intracellular

signaling through various pathways, including the Gαq/11 pathway, leading to phospholipase C

(PLC) activation, inositol trisphosphate (IP3) production, and subsequent mobilization of

intracellular calcium. PAR2 activation also stimulates the mitogen-activated protein kinase
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(MAPK) cascade and the nuclear factor-kappa B (NF-κB) pathway, culminating in the

transcription of pro-inflammatory genes.

VUF 10148 acts as a competitive antagonist at the PAR2 receptor, preventing the binding of

the tethered ligand and thereby inhibiting downstream signaling events. This antagonism

blocks PAR2-mediated cellular responses, such as cytokine and chemokine release, immune

cell chemotaxis, and the degranulation of mast cells.

Signaling Pathway of PAR2 Activation and Inhibition by VUF 10148
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Caption: VUF 10148 inhibits PAR2 signaling.

Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of VUF 10148 and other

relevant PAR2 antagonists in various in vitro assays. This data is compiled from multiple

studies and provides a comparative overview of their potency.
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Compound Assay
Cell
Line/System

Agonist IC50 (µM)

VUF 10148
Calcium

Mobilization

Human

Keratinocytes
SLIGKV-OH

Data not

available in

searched

literature

K-14585
Calcium

Mobilization

Human

Keratinocytes
SLIGKV-OH ~1.0[1]

K-12940
Calcium

Mobilization

Human

Keratinocytes
SLIGKV-OH ~2.0[1]

C391
Calcium

Mobilization
16HBE14o- 2-at-LIGRL-NH2 1.30[2]

GB88
Calcium

Mobilization
HT-29 2f-LIGRLO-NH2 0.56[3]

K-14585
NF-κB Reporter

Assay

NCTC2544-

PAR2
SLIGKV-OH

Qualitative

inhibition

shown[1]

C391
MAPK (ERK)

Assay
16HBE14o- 2-at-LIGRL-NH2 ~1.0[2]

Note: Specific IC50 values for VUF 10148 in immune cells were not available in the searched

literature. The provided data for other antagonists serves as a reference for expected potency

in similar assays.

Experimental Protocols
Detailed methodologies for key experiments to assess the immunological effects of VUF 10148
are provided below.

In Vitro Calcium Mobilization Assay
This assay measures the ability of VUF 10148 to inhibit PAR2-agonist-induced increases in

intracellular calcium concentration, a hallmark of Gαq/11 pathway activation.
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Materials:

Human immune cells (e.g., mast cells, neutrophils, or a relevant cell line expressing PAR2)

VUF 10148

PAR2 agonist (e.g., SLIGRL-NH2, trypsin)

Fluo-4 AM calcium indicator dye

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Pluronic F-127

96-well black, clear-bottom microplates

Fluorescence plate reader with automated injection capabilities

Protocol:

Cell Preparation:

Culture cells to the appropriate density.

On the day of the assay, harvest and resuspend cells in HBSS with HEPES.

Load cells with Fluo-4 AM (typically 1-5 µM) and an equivalent concentration of Pluronic F-

127 for 30-60 minutes at 37°C in the dark.

Wash the cells twice with HBSS with HEPES to remove extracellular dye and resuspend in

the same buffer.

Plate the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 to 1 x 10^5 cells/well).

Compound Treatment:

Prepare serial dilutions of VUF 10148 in HBSS with HEPES.
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Add the desired concentrations of VUF 10148 to the wells and incubate for 15-30 minutes

at room temperature. Include a vehicle control (e.g., DMSO).

Agonist Stimulation and Measurement:

Prepare the PAR2 agonist at a concentration that elicits a submaximal response (e.g.,

EC80).

Place the plate in the fluorescence reader and measure the baseline fluorescence

(Excitation: 485 nm, Emission: 525 nm).

Inject the PAR2 agonist into the wells and immediately begin recording the fluorescence

intensity over time (e.g., every second for 2-3 minutes).

Data Analysis:

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from

the peak fluorescence for each well.

Normalize the data to the vehicle control response.

Plot the normalized response against the concentration of VUF 10148 and fit the data to a

four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for Calcium Mobilization Assay
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Caption: Workflow for the calcium mobilization assay.

Cytokine Release Assay
This protocol determines the effect of VUF 10148 on the release of pro-inflammatory cytokines

from immune cells following PAR2 activation.
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Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs) or a specific immune cell type (e.g.,

mast cells)

VUF 10148

PAR2 agonist (e.g., trypsin, SLIGRL-NH2)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

96-well cell culture plates

ELISA or multiplex immunoassay kits for desired cytokines (e.g., IL-6, IL-8, TNF-α)

Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Protocol:

Cell Seeding:

Isolate and prepare the immune cells.

Seed the cells in a 96-well plate at a concentration of 1 x 10^5 to 2 x 10^5 cells/well in

culture medium.

Compound Pre-treatment:

Add varying concentrations of VUF 10148 to the wells. Include a vehicle control.

Incubate for 1 hour at 37°C.

Cell Stimulation:

Add the PAR2 agonist to the wells. Include an unstimulated control.

Incubate the plate for 6-24 hours at 37°C in a CO2 incubator. The incubation time will

depend on the specific cytokine being measured.
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Supernatant Collection and Analysis:

Centrifuge the plate to pellet the cells.

Carefully collect the supernatant from each well.

Measure the concentration of the desired cytokines in the supernatant using ELISA or a

multiplex immunoassay according to the manufacturer's instructions.

Cell Viability Assessment (Optional but Recommended):

After collecting the supernatant, assess the viability of the remaining cells to ensure that

the observed effects are not due to cytotoxicity of the compounds.

Data Analysis:

Subtract the background cytokine levels from the unstimulated controls.

Normalize the data to the agonist-only control.

Plot the cytokine concentration against the VUF 10148 concentration and determine the

IC50 value.

In Vivo Model of PAR2-Mediated Inflammation
This protocol describes a general approach for evaluating the anti-inflammatory effects of VUF
10148 in a mouse model of paw edema, a common model for acute inflammation.

Materials:

Mice (e.g., C57BL/6)

VUF 10148

PAR2 agonist (e.g., trypsin, SLIGRL-NH2) or an inflammatory agent known to activate PAR2

(e.g., carrageenan)

Vehicle for VUF 10148 (e.g., saline, DMSO/saline mixture)
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Calipers or a plethysmometer to measure paw volume

Anesthesia (if required for injections)

Protocol:

Animal Acclimatization:

Acclimatize the mice to the laboratory conditions for at least one week before the

experiment.

Compound Administration:

Administer VUF 10148 to the mice via an appropriate route (e.g., intraperitoneal,

subcutaneous, or oral gavage) at a predetermined time before the inflammatory challenge.

The dose and timing should be optimized in preliminary studies. Include a vehicle control

group.

Induction of Inflammation:

Inject the PAR2 agonist or inflammatory agent into the plantar surface of one of the hind

paws. Inject the contralateral paw with saline as a control.

Measurement of Paw Edema:

Measure the paw thickness or volume using calipers or a plethysmometer at regular

intervals after the injection (e.g., 1, 2, 4, 6, and 24 hours).

Data Analysis:

Calculate the increase in paw volume for each mouse by subtracting the pre-injection

measurement from the post-injection measurements.

Compare the increase in paw volume between the VUF 10148-treated group and the

vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

The percentage of inhibition of edema can be calculated as: [(Vehicle control paw volume

increase - VUF 10148-treated paw volume increase) / Vehicle control paw volume
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increase] x 100.

Logical Flow for In Vivo Inflammation Study
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Caption: Workflow for an in vivo inflammation study.

Conclusion
VUF 10148 is a valuable pharmacological tool for dissecting the intricate role of PAR2 in the

immune system. The protocols outlined in these application notes provide a framework for

researchers to investigate the effects of VUF 10148 on key immunological responses, from

intracellular signaling to in vivo inflammation. By utilizing these methods, scientists and drug

development professionals can further elucidate the therapeutic potential of targeting PAR2 in a

range of inflammatory and autoimmune diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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